Vesamicol

Overview

Description

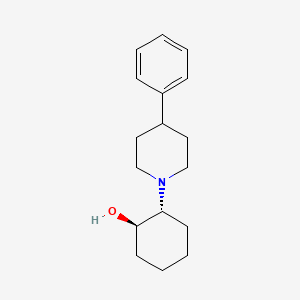

Vesamicol (chemical name: 2-[4-phenylpiperidino]cyclohexanol) is a selective inhibitor of the vesicular acetylcholine transporter (VAChT), which packages acetylcholine (ACh) into synaptic vesicles in cholinergic neurons. By blocking ACh storage, this compound reduces neurotransmitter release, making it a critical tool for studying cholinergic signaling . Structurally, this compound comprises three fragments: a cyclohexanol ring (Fragment A), a piperidine moiety (Fragment B), and a phenyl group (Fragment C) . Its protonated tertiary amine interacts with acidic residues (e.g., Asp398 in human VAChT) to stabilize binding . Beyond VAChT inhibition, this compound exhibits moderate affinity for σ receptors (σ1: 19.1 nM; σ2: 159.3 nM) and negligible activity at dopamine D2 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vesamicol involves the desymmetrization of meso-epoxides with secondary aliphatic amines, specifically 4-phenylpiperidine derivatives. This reaction is catalyzed by a chiral [salenCo (III)-BF4] catalyst at room temperature . The process yields this compound and its derivatives with high enantioselectivity and optical purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods provide a foundation for scaling up. The use of chiral catalysts and secondary amines in a controlled environment is crucial for maintaining the compound’s purity and efficacy.

Chemical Reactions Analysis

Types of Reactions: Vesamicol primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydroxyl group on the cyclohexanol ring and the phenyl group on the piperidine ring .

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve secondary aliphatic amines and chiral catalysts under mild conditions.

Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions, typically involving reagents like hydrogen peroxide or sodium borohydride under controlled conditions.

Major Products: The major products of these reactions include various this compound analogs and derivatives, which are synthesized for specific research applications .

Scientific Research Applications

Vesamicol is an experimental drug that functions presynaptically by blocking the uptake of acetylcholine (ACh) into synaptic vesicles, thereby reducing its release . It is being investigated for various applications, particularly in cancer therapy and neurological studies .

Scientific Research Applications

This compound has several applications in scientific research:

- Cholinergic System Marker this compound is utilized as a specific marker for studying the cholinergic system . Radiolabeled analogs of this compound have the potential for early diagnosis of Alzheimer's Disease, which is associated with the degeneration of cholinergic neurons .

- Functional Studies of VAChT: this compound serves as a tool for functional studies on the vesicular acetylcholine transporter (VAChT) . It is a well-characterized inhibitor of VAChT with nanomolar affinity .

Cancer Therapy

Research suggests this compound may have applications in cancer therapy, specifically for bronchioloalveolar carcinoma (BAC) :

- Disruption of Cholinergic Signaling: this compound can disrupt nicotine-induced cholinergic signaling, which may be relevant in BAC therapy .

- Induction of Apoptosis: this compound has been shown to induce apoptosis (programmed cell death) in human BAC cells in cell culture and in vivo models . It triggers this pro-apoptotic activity by suppressing Akt activation, and its effects are specific to the acetylcholine signaling pathway in human BACs .

- Potential Therapeutic Strategy: this compound may suppress the growth of human BACs, especially in patients exposed to secondhand smoke or using nicotine-based cessation devices .

Neurological Studies

This compound impacts rapid eye movement (REM) sleep and neuromuscular transmission :

- REM Sleep Reduction: this compound administration reduces REM sleep time and increases REM sleep latency . Withdrawal of this compound leads to a rebound in REM sleep .

- Neuromuscular Effects: this compound can affect neuromuscular transmission by increasing muscle contractility . It can also reduce miniature endplate potential amplitude in rapidly-stimulated nerve-muscle preparations .

Mechanism of Action

Vesamicol exerts its effects by causing a non-competitive and reversible block of the intracellular transporter VAChT. This transporter is responsible for carrying newly synthesized acetylcholine into secretory vesicles in the presynaptic nerve terminal. The transport process is driven by a proton gradient between cell organelles and the cytoplasm. By blocking acetylcholine loading, this compound leads to empty vesicles fusing with neuron membranes, thereby decreasing acetylcholine release .

Comparison with Similar Compounds

Comparison with Structural Analogs

Binding Affinities and Selectivity

Vesamicol derivatives and analogs exhibit varied affinities for VAChT and off-target receptors (Table 1).

Table 1: Binding Affinities (Ki, nM) of this compound and Analogs

| Compound | VAChT | σ1 | σ2 | DARe | Source |

|---|---|---|---|---|---|

| This compound | 15.20 | 73.80 | 346.00 | N/A | |

| [18F]VAT | 0.59 | >10,000 | >10,000 | N/A | |

| (+)-IV-OH | 22.8 | 146.9 | N/A | N/A | |

| 4-ABV | ≤0.0065 | N/A | N/A | N/A | |

| Nemacol | 0.59* | N/A | N/A | N/A |

Key Findings :

- 4-Aminobenzothis compound (4-ABV): A potent analog with sub-picomolar VAChT affinity (≤6.5 pM), 260-fold enantioselectivity, and slow dissociation (t₁/₂ ≈14 hours) .

- [18F]VAT : A radioligand with exceptional VAChT selectivity (Ki = 0.59 nM) and negligible σ receptor binding, making it superior for PET imaging .

- Nemacol : Nematode-selective VAChT inhibitor (Ki = 0.59 nM in C. elegans) with reduced mammalian toxicity compared to this compound .

Brain Uptake and Imaging Potential

Brain penetration and pharmacokinetics vary significantly among analogs (Table 2).

Table 2: Brain Uptake and Pharmacokinetic Profiles

Key Findings :

- This compound : Moderate brain uptake (21.1 nM) but insufficient for PET imaging due to rapid washout and σ receptor cross-reactivity .

- [18F]VAT: High striatal uptake and metabolic stability enable clinical use in Alzheimer’s disease (AD) diagnostics .

Mechanistic and Structural Insights

- Competitive vs. Allosteric Inhibition: this compound partially competes with ACh (IC50 = 26 mM) but stabilizes VAChT in a lumen-facing conformation, acting as a mixed competitive/allosteric inhibitor . Benzothis compound/Trozamicol: Structural modifications to the cyclohexanol ring enhance VAChT affinity by filling hydrophobic pockets near the binding site .

pH Sensitivity :

- VAChT-Vesamicol binding involves protonation states of Asp193 and other residues. At alkaline pH, this compound’s affinity increases (Kd = 2.1 nM at pH 10 vs. 12 nM at pH 7.4) due to conformational shifts .

Biological Activity

Vesamicol, a selective antagonist of the vesicular acetylcholine transporter (VAChT), has garnered attention for its biological activity, particularly in the context of cholinergic signaling and neurodegenerative diseases. This article provides a comprehensive overview of the biological effects of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound inhibits VAChT, which is crucial for the storage of acetylcholine (ACh) in synaptic vesicles. By blocking this transporter, this compound reduces ACh availability at synapses, leading to various physiological effects:

- Apoptosis Induction : this compound has been shown to induce apoptosis in human bronchial alveolar carcinoma (BAC) cells by disrupting nicotine-induced cholinergic signaling pathways. In vitro studies demonstrated that this compound treatment led to significant cell death in BAC cells without affecting growth pathways induced by epidermal growth factor (EGF) or insulin-like growth factor II (IGF-II) .

- Inhibition of Akt Phosphorylation : The apoptotic effects of this compound were linked to the suppression of Akt phosphorylation, a critical pathway in cell survival. Overexpression of constitutively active Akt reversed this compound's apoptotic activity, highlighting the role of this signaling pathway in mediating its effects .

Binding Affinity and Structural Insights

Research has elucidated the binding characteristics of this compound to VAChT:

- Binding Affinity : this compound exhibits a high binding affinity for VAChT (Ki = 26.6 nM), while also interacting with sigma receptors (σ1 and σ2), which may influence its pharmacological profile .

- Structural Studies : Cryo-electron microscopy studies have revealed that this compound occupies a unique binding pocket on VAChT, distinct from that of ACh. This structural insight helps explain its competitive inhibition mechanism and potential allosteric effects .

Therapeutic Applications

The biological activity of this compound suggests potential therapeutic applications:

- Neurodegenerative Disorders : Due to its role in modulating cholinergic signaling, this compound and its analogs are being investigated as imaging agents for diagnosing conditions like Alzheimer's disease. Their ability to bind selectively to VAChT may provide insights into cholinergic deficits associated with cognitive decline .

- Cancer Therapy : The pro-apoptotic properties of this compound indicate its potential use in cancer treatment, particularly in targeting tumors that rely on cholinergic signaling for growth and survival .

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

Q & A

Basic Research Questions

Q. What experimental approaches are used to evaluate vesamicol's selectivity for vesicular acetylcholine transporter (VAChT) over other neurotransmitter transporters?

- Methodological guidance : Radioligand binding assays (e.g., [³H]this compound) under controlled pH conditions are standard for assessing VAChT affinity . Include comparative studies with structurally analogous inhibitors (e.g., reserpine for vesicular monoamine transporters) to confirm specificity. Validate selectivity using knockout models or siRNA-mediated VAChT suppression .

- Key parameters : Measure dissociation constants (Kd) at physiological pH (7.4) and acidic conditions (≤6.0) to account for vesicular proton gradients .

Q. How should researchers design dose-response experiments to assess this compound's inhibitory effects on acetylcholine (ACh) storage?

- Protocol : Use synaptosomal preparations or isolated synaptic vesicles. Quantify ACh content via HPLC coupled with electrochemical detection. Include negative controls (e.g., vesicle-free buffers) and positive controls (e.g., hemicholinium-3 for choline uptake inhibition) .

- Statistical rigor : Apply non-linear regression models (e.g., log[inhibitor] vs. response) to calculate IC50 values. Report confidence intervals and power analysis for sample size justification .

Advanced Research Questions

Q. How can conflicting data on this compound's binding affinity across studies be resolved?

- Root-cause analysis :

- pH variability: VAChT-vesamicol binding is pH-dependent (pK1 = 6.5 ± 0.2; pK2 = 8.1 ± 0.3). Standardize buffer conditions across labs .

- Membrane preparation differences: Compare results from native vesicles vs. VAChT-transfected cell lines to isolate transporter-specific effects .

- Validation framework : Replicate disputed findings using shared protocols/materials via multicenter collaborations .

Q. What computational models best explain this compound's interaction with protonation states of VAChT?

- Model selection : The ternary protonation model (VH⁺•VAChT•HA⁺•HB⁺) provides superior fit (R² > 0.98) compared to single/double protonation models. Parameters include α (KA modulation factor) and β (KB modulation factor) .

- Experimental validation : Perform site-directed mutagenesis of VAChT's His338 and Asp398 residues to test predicted protonation sites .

Q. How can researchers integrate in vitro this compound data with in vivo neurochemical effects?

- Translational framework :

Corrogate in vitro IC50 values with microdialysis-measured ACh depletion in target brain regions (e.g., striatum).

Use pharmacokinetic modeling to adjust for blood-brain barrier permeability differences .

- Caveats : Address species-specific VAChT expression patterns (e.g., rodent vs. primate) in cross-study comparisons .

Q. Methodological Best Practices

Q. What quality controls are essential for this compound binding assays?

- Critical steps :

- Pre-incubate membranes with ATP-regenerating systems to maintain vesicular H⁺-ATPase activity.

- Include saturation binding curves to confirm Bmax (maximal binding capacity) consistency across replicates .

- Data reporting : Adopt the "ARRIVE 2.0" guidelines for preclinical research transparency .

Q. How should contradictory results between this compound and its analogs (e.g., (-)-vesamicol vs. (+)-enantiomer) be analyzed?

- Stereochemical analysis :

- Determine enantiomeric purity via chiral HPLC (≥99% for pharmacological studies).

- Compare ΔΔG values from isothermal titration calorimetry (ITC) to quantify enantioselectivity .

Q. Data Presentation Standards

Table 1. Key Parameters for this compound Binding Studies

| Parameter | Recommended Value | Evidence Source |

|---|---|---|

| Assay pH range | 5.5–8.5 | |

| Incubation temperature | 37°C ± 0.5 | |

| Protein quantification | Bradford assay (BSA standard) | |

| Statistical threshold | p < 0.01 (two-tailed) |

Properties

IUPAC Name |

(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSBJODGIYRAMI-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N2CCC(CC2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920872 | |

| Record name | 2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112709-59-8, 115362-28-2 | |

| Record name | (-)-Vesamicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112709-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Vesamicol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112709598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vesamicol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115362282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VESAMICOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1A877466V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VESAMICOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D416V0FLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.